molecular formula C14H25NO B5057154 N-(3-methoxypropyl)adamantan-2-amine

N-(3-methoxypropyl)adamantan-2-amine

Cat. No.: B5057154
M. Wt: 223.35 g/mol
InChI Key: HGDMIQPXFLJKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)adamantan-2-amine is a synthetic organic compound featuring an adamantane core, a moiety renowned in medicinal chemistry for its lipophilic, rigid, and bulky properties. The compound's structure, which integrates a methoxypropyl side chain, is designed to enhance solubility and fine-tune molecular interactions for advanced research applications. Adamantane derivatives are of significant interest in pharmaceutical research and development. Historically, simple adamantane-based primary amines were found to exhibit potent antiviral activity, leading to marketed drugs for viral infections . Beyond virology, the adamantane unit is frequently employed to increase a molecule's lipophilicity and stability, thereby improving its pharmacokinetic profile and ability to cross biological barriers such as the blood-brain barrier . This makes adamantyl derivatives particularly valuable in neuroscience, exemplified by drugs like memantine, which is a moderate, non-competitive NMDA-receptor antagonist used in the treatment of Alzheimer's disease . Furthermore, the adamantane scaffold is a key component in enzyme inhibition, playing a critical role in drugs for metabolic diseases like diabetes (e.g., DPP-IV inhibitors) and in ongoing cancer research . As a research chemical, this compound represents a versatile building block for constructing more complex molecules and probing biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxypropyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-16-4-2-3-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMIQPXFLJKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)adamantan-2-amine typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the reaction of 1-adamantyl nitrate with 3-methoxypropylamine in the presence of sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)adamantan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxypropyl)adamantan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)adamantan-2-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit viral replication by binding to viral proteins or enhance drug delivery by increasing the lipophilicity of drug molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Bromantane (N-(4-Bromophenyl)Adamantan-2-Amine)
  • Structure : Adamantan-2-amine substituted with a 4-bromophenyl group.
  • Properties : Higher molecular weight (326.24 g/mol) and logP (~3.8) than N-(3-methoxypropyl)adamantan-2-amine, leading to lower aqueous solubility.
  • Activity: Known as a stimulant and adaptogen, acting on dopamine and serotonin pathways. The bromophenyl group enhances lipophilicity, favoring blood-brain barrier penetration .
1-[3-(Methylamino)Propyl]Adamantan-2-Ol Hydrochloride
  • Structure: Adamantan-2-ol with a methylaminopropyl substituent, formulated as a hydrochloride salt.
  • Properties: Lower logP (~1.2) due to the hydroxyl group and salt formation, improving water solubility. The methylamino group may reduce metabolic stability compared to the methoxypropyl analogue .
4-[(2-Bromo-4,6-Dinitrophenyl)Azo]-N-(3-Methoxypropyl)Naphthalen-1-Amine
  • Structure : Azo dye with a methoxypropylamine-linked naphthalene core.
  • Properties : The methoxypropyl group likely enhances solubility in organic solvents, critical for dye applications. The bulky azo and nitro groups dominate reactivity, contrasting with the adamantane-based pharmacological focus of the target compound .
2-[N-(3-Methoxypropyl)-2-Phenylethenesulfonamido]-N-[4-(Morpholin-4-Yl)Phenyl]Acetamide
  • Structure : Sulfonamide derivative with methoxypropyl and morpholine substituents.
  • Properties : The methoxypropyl group contributes to balanced lipophilicity (logP ~2.5), while the sulfonamide and morpholine groups enable hydrogen bonding, enhancing target binding in drug design .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) logP Solubility Key Biological Activity
This compound ~265.4 ~2.5 Moderate (Polar) Potential CNS modulation
Bromantane 326.24 ~3.8 Low Neurostimulant, adaptogen
1-[3-(Methylamino)propyl]adamantan-2-ol 257.8 ~1.2 High (Hydrochloride salt) Structural analog with improved solubility
4-[(2-Bromo-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine 513.3 ~4.0 Low (Non-polar) Dye/Chromophore applications

Key Findings :

  • Methoxypropyl vs. Alkyl Chains : The methoxy group in this compound reduces logP compared to purely alkyl-substituted adamantanes (e.g., Bromantane), enhancing solubility without sacrificing adamantane’s inherent stability .
  • Salt Formation: Hydrochloride salts (e.g., 1-[3-(methylamino)propyl]adamantan-2-ol) significantly improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical formulations .
  • Biological Activity : Bromantane’s bromophenyl group favors CNS penetration, while the methoxypropyl group may offer metabolic advantages (e.g., resistance to cytochrome P450 oxidation) .

Q & A

Q. What are the common synthetic routes for N-(3-methoxypropyl)adamantan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Reductive Amination : React adamantan-2-one with 3-methoxypropylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane under mild conditions. This method offers moderate yields (60–75%) but requires careful pH control .
  • Nucleophilic Substitution : Treat adamantan-2-yl chloride with 3-methoxypropylamine in the presence of triethylamine (Et₃N) to neutralize HCl byproducts. This route achieves higher yields (80–90%) but demands anhydrous conditions .
  • Patent-Based Synthesis : Example 120 in a European patent describes analogous synthesis using cyclopropylamine derivatives, though specific yields are unreported .

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR .
  • Use catalytic acid (e.g., acetic acid) in reductive amination to enhance imine formation .

Q. How can the purity and structural identity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopic Characterization :
  • ¹H/¹³C NMR : Confirm methoxypropyl (-OCH₃ at δ ~3.3 ppm) and adamantane proton environments (δ ~1.5–2.2 ppm) .
  • IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₂₅NO: 223.1936) .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Q. What are the key structural features of this compound that influence its physicochemical properties?

  • Answer :
  • Adamantane Core : Imparts rigidity, hydrophobicity, and metabolic stability .
  • Methoxypropyl Chain : Enhances solubility in polar solvents (e.g., DMSO, ethanol) and modulates bioavailability .
  • Tertiary Amine : Participates in hydrogen bonding and protonation-dependent interactions at physiological pH .

Advanced Research Questions

Q. How does the methoxypropyl substituent affect bioactivity compared to other adamantane derivatives?

  • Methodological Answer :
  • Comparative Assays :
  • Test cytotoxicity and target binding (e.g., enzyme inhibition) against analogs like N-methyladamantan-2-amine or N-(3-hydroxypropyl)adamantane derivatives .
  • Use surface plasmon resonance (SPR) to measure binding kinetics with biological targets (e.g., viral proteases) .
  • Findings : The methoxypropyl group reduces membrane fouling in biomaterials compared to hydroxypropyl analogs, suggesting improved biocompatibility .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

  • Answer :
  • Challenges :
  • Low concentrations in plasma due to high protein binding .
  • Interference from endogenous amines in LC-MS/MS .
  • Solutions :
  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound .
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) with a BEH Amide column to resolve polar metabolites .
  • Internal Standards : Deuterated analogs (e.g., N-(3-methoxypropyl-d₃)adamantan-2-amine) for accurate quantification .

Q. How can contradictory results in the compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Hypothesis Testing :
  • Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) to identify off-target interactions .
  • Use CRISPR-Cas9 knockouts of suspected pathways (e.g., NF-κB or MAPK) in cellular models .
  • Case Study : Discrepancies in antiviral activity ( vs. ) may stem from assay conditions (e.g., cell type, viral strain). Validate using standardized protocols (e.g., WHO guidelines) .

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